molecular formula C11H11NO2 B1314419 (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol CAS No. 70502-03-3

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol

Cat. No.: B1314419
CAS No.: 70502-03-3
M. Wt: 189.21 g/mol
InChI Key: AAQIALLSQXGHHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with formaldehyde and a suitable acid catalyst to yield the desired product . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactions

The compound features an oxazole ring, which contributes to its reactivity. It can undergo several types of reactions:

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The oxazole ring can be reduced to yield different derivatives.
  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents:

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Electrophilic Reagents: Bromine (Br₂), nitric acid (HNO₃).

Chemistry

In synthetic organic chemistry, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol serves as an intermediate for synthesizing various heterocyclic compounds. Its unique structure allows for the development of new chemical entities with tailored properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized below:
Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa0.0098

This data suggests potential for developing new antimicrobial agents against resistant strains.

Medicine

The compound is being investigated for its role in drug development:

  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction in vitro.
  • Neuroprotective Effects: Evidence indicates it may protect neuronal cells from oxidative damage, highlighting its potential in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the therapeutic applications of this compound:

  • Antimicrobial Efficacy Study: A study demonstrated that derivatives showed enhanced activity against multidrug-resistant bacterial strains, suggesting utility in treating complex infections.
  • Cancer Research Findings: Research indicates that the compound may inhibit specific cancer cell lines through mechanisms that involve cell cycle arrest and apoptosis.
  • Neuroprotective Studies: Investigations into its neuroprotective properties reveal that it may mitigate oxidative stress in neuronal cells, presenting opportunities for further research into neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through its ability to bind to active sites and alter the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, which are largely attributable to its unique structural features. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features:

  • Oxazole Ring : A five-membered heterocyclic structure comprising nitrogen and oxygen.
  • Substituents : A methyl group at the 5-position and a phenyl group at the 2-position, which enhance its chemical reactivity.
  • Hydroxymethyl Group : Located at the 4-position, this group significantly contributes to the compound's biological activity.

These structural elements enable this compound to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa0.0098

This data suggests that the compound may be a candidate for developing new antimicrobial agents .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The presence of the hydroxymethyl group enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A comparative analysis with other known antioxidants demonstrated that this compound exhibits moderate to strong antioxidant activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The oxazole ring can interact with specific enzymes, modulating their activity.
  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Free Radical Scavenging : The hydroxymethyl group plays a critical role in neutralizing free radicals .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
  • Cancer Research : Preliminary findings indicate that this compound may inhibit cancer cell proliferation through apoptosis induction in vitro .
  • Neuroprotective Effects : Research suggests potential neuroprotective properties, with evidence indicating that it may protect neuronal cells from oxidative damage .

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQIALLSQXGHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468750
Record name (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70502-03-3
Record name (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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